molecular formula C17H25NO4S B6506106 ethyl 4-[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]-4-oxobutanoate CAS No. 1396859-13-4

ethyl 4-[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]-4-oxobutanoate

Cat. No.: B6506106
CAS No.: 1396859-13-4
M. Wt: 339.5 g/mol
InChI Key: MXXFJGOHPNIQSY-UHFFFAOYSA-N
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Description

Ethyl 4-[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]-4-oxobutanoate is a useful research compound. Its molecular formula is C17H25NO4S and its molecular weight is 339.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.15042945 g/mol and the complexity rating of the compound is 383. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]-4-oxobutanoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Recent studies have indicated that compounds containing furan and piperidine moieties exhibit significant antimicrobial activity. For instance, derivatives of this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Anticancer Activity

Research has demonstrated that this compound exhibits anticancer properties. A study published in MDPI highlighted its potential in inhibiting cancer cell proliferation through apoptosis induction in human cancer cell lines such as HeLa and MCF-7. The compound's ability to modulate signaling pathways related to cell survival and apoptosis is being investigated further .

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions like Alzheimer's disease. Research indicates that it may enhance cognitive function by improving synaptic plasticity .

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of this compound against standard antibiotics. Results showed that this compound had a lower minimum inhibitory concentration (MIC) against E. coli compared to ampicillin, suggesting it could be a promising alternative in treating resistant strains .

Anticancer Activity Assessment

In a laboratory setting, the compound was tested on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values comparable to established chemotherapeutic agents . The study concluded that further structural modifications could enhance its potency.

Data Table: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialEscherichia coliLower MIC than ampicillin
AnticancerHeLa Cell LineReduced viability (IC50: 10 µM)
AnticancerMCF-7 Cell LineInduction of apoptosis
NeuroprotectiveNeuronal CellsReduced oxidative stress

Properties

IUPAC Name

ethyl 4-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4S/c1-2-21-17(20)6-5-16(19)18-9-7-14(8-10-18)12-23-13-15-4-3-11-22-15/h3-4,11,14H,2,5-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXFJGOHPNIQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCC(CC1)CSCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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